An In-depth Technical Guide to 3,5-Dichloropyridin-4-ol: Chemical Properties and Structure
An In-depth Technical Guide to 3,5-Dichloropyridin-4-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 3,5-Dichloropyridin-4-ol. This halogenated pyridine derivative is a key intermediate in the synthesis of various organic compounds, including pharmaceutically active molecules. This document consolidates available data on its chemical and physical characteristics, provides an illustrative synthetic pathway, and discusses its relevance in drug discovery, particularly as a precursor to the key intermediate for the synthesis of a known PDE4 inhibitor.
Chemical Identity and Physical Properties
3,5-Dichloropyridin-4-ol, also known by its synonyms 3,5-Dichloro-4-pyridinol and 3,5-Dichloro-4-pyridinone, is a solid crystalline compound. Its core structure consists of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and a hydroxyl group at position 4. Due to keto-enol tautomerism, it can exist in both the pyridinol and pyridinone forms.
Table 1: Chemical Identifiers and Physical Properties of 3,5-Dichloropyridin-4-ol
| Property | Value |
| IUPAC Name | 3,5-dichloropyridin-4-ol |
| CAS Number | 17228-70-5 |
| Molecular Formula | C₅H₃Cl₂NO |
| Molecular Weight | 163.99 g/mol |
| Appearance | Yellow to brown crystalline powder or white to orange to green powder to crystal |
| Melting Point | >340 °C |
| Boiling Point (Predicted) | 242.6 ± 40.0 °C at 760 mmHg |
| Flash Point (Predicted) | 145.8 ± 26.5 °C |
| SMILES | OC1=C(Cl)C=NC=C1Cl |
| InChI | InChI=1S/C5H3Cl2NO/c6-3-1-8-2-4(7)5(3)9/h1-2,9H |
Solubility:
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Sparingly soluble in water.
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Expected to be soluble in various organic solvents, though specific quantitative data is limited.
Synthesis and Characterization
Illustrative Synthetic Workflow:
Caption: A potential synthetic pathway for 3,5-Dichloropyridin-4-ol.
Characterization:
The structural confirmation of 3,5-Dichloropyridin-4-ol would be achieved through a combination of spectroscopic techniques.
Experimental Protocols for Characterization (General):
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR: A solution of the compound in a deuterated solvent (e.g., DMSO-d₆) would be prepared. The spectrum would be expected to show a signal for the hydroxyl proton and signals for the two aromatic protons on the pyridine ring.
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13C NMR: A proton-decoupled 13C NMR spectrum would reveal the number of unique carbon environments. Signals for the carbon atoms bearing the chlorine, hydroxyl, and nitrogen atoms would be observed at characteristic chemical shifts.
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Infrared (IR) Spectroscopy:
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The sample would be analyzed as a solid (e.g., using a KBr pellet or ATR). The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic peaks for C=C and C=N stretching of the pyridine ring would also be present.
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Mass Spectrometry (MS):
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Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry could be used. The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio). Fragmentation patterns would likely involve the loss of chlorine and/or the hydroxyl group.
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Role in Drug Development: A Precursor to a Key Intermediate
3,5-Dichloropyridin-4-ol is a precursor to 4-amino-3,5-dichloropyridine, a critical intermediate in the synthesis of Roflumilast [1][2]. Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4) and is used in the treatment of chronic obstructive pulmonary disease (COPD)[1][3].
Signaling Pathway Implication:
The end-product, Roflumilast, exerts its therapeutic effect by inhibiting the PDE4 enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, which in turn leads to a reduction in the inflammatory response characteristic of COPD[1][3].
Caption: Roflumilast synthesis from 3,5-Dichloropyridin-4-ol and its mechanism of action.
Logical Relationship of Information
The information presented in this guide follows a logical progression, starting from the fundamental chemical and physical properties of 3,5-Dichloropyridin-4-ol, moving to its synthesis and characterization, and culminating in its application in drug development.
Caption: Logical flow of information in this technical guide.
Conclusion
3,5-Dichloropyridin-4-ol is a valuable chemical entity with significant potential as an intermediate in organic synthesis, particularly in the pharmaceutical industry. Its role as a precursor to the key intermediate for the PDE4 inhibitor Roflumilast highlights its importance in the development of treatments for inflammatory diseases. Further research into the direct biological activities of 3,5-Dichloropyridin-4-ol and its derivatives may unveil new therapeutic opportunities. This guide serves as a foundational resource for researchers and developers working with this and related compounds.
